![molecular formula C17H23N3O2S B5303928 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5303928.png)
4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a compound that has gained significant attention in the scientific community due to its potential in various applications. It is a piperidine derivative that exhibits a variety of biochemical and physiological effects, making it a promising compound for use in scientific research.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is not fully understood. However, it is believed to work by inhibiting specific enzymes and receptors in the body, leading to its various physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine exhibits a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, reducing inflammation in the body. It has also been shown to have antioxidant properties, protecting the body from oxidative stress. Additionally, it has been shown to have antitumor properties, inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine in lab experiments is its potential in various research applications. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are several future directions for the research and development of 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine. One direction is to further investigate its potential in the treatment of cancer, inflammation, and neurological disorders. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and how it can be optimized for use in various scientific research applications.
Conclusion
In conclusion, 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a promising compound for use in scientific research. Its potential in various applications, including the treatment of cancer, inflammation, and neurological disorders, make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and optimize its use in various research applications.
Synthesis Methods
The synthesis of 4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves the reaction of 1-ethyl-4-piperidone with benzylsulfonyl chloride in the presence of a base. The resulting product is then treated with hydrazine hydrate and sodium acetate to yield the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. Studies have also shown that it has potential as an antifungal and antibacterial agent.
properties
IUPAC Name |
4-benzyl-1-(1-ethylpyrazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-2-19-14-17(13-18-19)23(21,22)20-10-8-16(9-11-20)12-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVWCMKFDSEWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine |
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